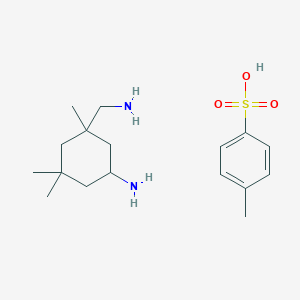
(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one is a chiral compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5S,6R-EpETrE: A similar compound with epoxy fatty acid structure.
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Another complex carbohydrate derivative.
Uniqueness
(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one is unique due to its chiral nature and the presence of both amino and diphenyl groups, which contribute to its diverse biological activities and synthetic versatility .
Propriétés
Numéro CAS |
66376-68-9 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
(4R,5S)-2-amino-4,5-diphenyl-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H15N3O/c17-16-18-14(12-9-5-2-6-10-12)13(15(20)19-16)11-7-3-1-4-8-11/h1-10,13-14H,(H3,17,18,19,20)/t13-,14-/m0/s1 |
Clé InChI |
SLVBLHNNANDLBQ-KBPBESRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](N=C(NC2=O)N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(N=C(NC2=O)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



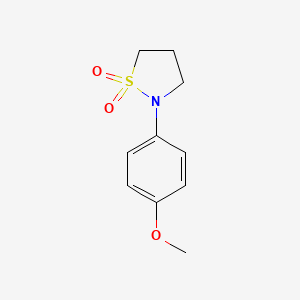
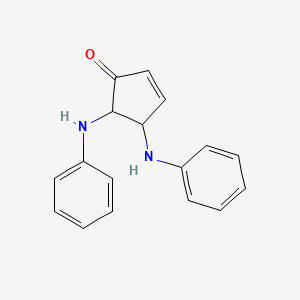


![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)



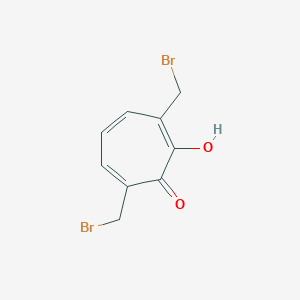
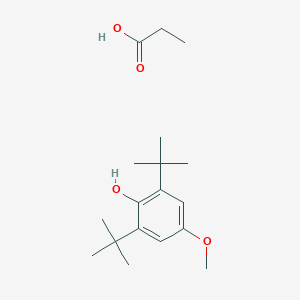
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

